Eicosapentaenoic acid Ethyl ester D5

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

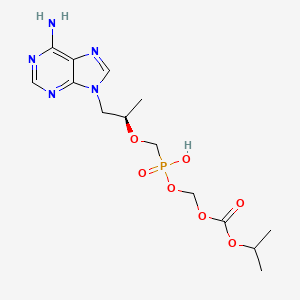

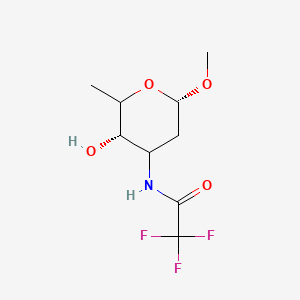

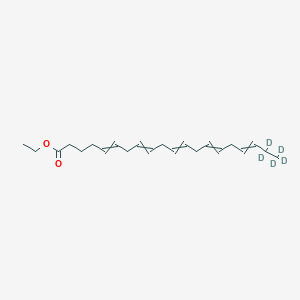

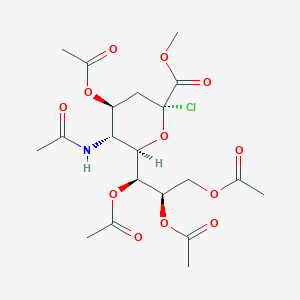

Eicosapentaenoic acid Ethyl ester D5 is a deuterated form of Eicosapentaenoic Acid Ethyl Ester, an esterified form of the omega-3 fatty acid Eicosapentaenoic Acid. This compound is primarily used as an internal standard for the quantification of Eicosapentaenoic Acid Ethyl Ester by gas chromatography or liquid chromatography-mass spectrometry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Eicosapentaenoic Acid Ethyl Ester typically involves the transesterification of fish oil with ethanol. This process includes the extraction, refining, and ethanolysis of fish oil to produce high-purity Eicosapentaenoic Acid Ethyl Ester . Recent techniques such as simulated moving bed chromatography and countercurrent chromatography are also applied to enrich and purify the compound .

Industrial Production Methods: Industrial production of Eicosapentaenoic Acid Ethyl Ester involves large-scale transesterification processes, followed by purification steps to achieve high purity. The use of green technologies and environmentally friendly methods is emphasized to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions: Eicosapentaenoic acid Ethyl ester D5 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its quantification and analysis in different applications.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and catalysts. The conditions for these reactions vary depending on the desired outcome and the specific application.

Major Products Formed: The major products formed from the reactions of this compound include various oxidized and reduced forms of the compound. These products are used in further research and analysis to understand the compound’s properties and applications .

Scientific Research Applications

Eicosapentaenoic acid Ethyl ester D5 is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. It serves as an internal standard for the quantification of Eicosapentaenoic Acid Ethyl Ester, aiding in the accurate measurement and analysis of this compound in various studies . Additionally, it is used in research related to cardiovascular health, lipid metabolism, and the development of therapeutic agents for hypertriglyceridemia .

Mechanism of Action

The mechanism of action of Eicosapentaenoic acid Ethyl ester D5 involves several pathways, including increased beta-oxidation, inhibition of acyl-CoA:1,2-diacylglycerol acyltransferase, decreased lipogenesis in the liver, and increased plasma lipoprotein lipase activity . These mechanisms contribute to its effects on lipid metabolism and cardiovascular health.

Comparison with Similar Compounds

Similar Compounds: Similar compounds to Eicosapentaenoic acid Ethyl ester D5 include Eicosapentaenoic Acid Ethyl Ester, Docosahexaenoic Acid Ethyl Ester, and Timnodonic Acid Ethyl Ester .

Uniqueness: this compound is unique due to its deuterated form, which enhances its stability and allows for precise quantification in analytical applications. This uniqueness makes it a valuable tool in scientific research and analysis .

Properties

IUPAC Name |

ethyl 19,19,20,20,20-pentadeuterioicosa-5,8,11,14,17-pentaenoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H34O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24-4-2/h5-6,8-9,11-12,14-15,17-18H,3-4,7,10,13,16,19-21H2,1-2H3/i1D3,3D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSQPWTVBQMWLSZ-WNWXXORZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC=CCC=CCC=CCC=CCCCC(=O)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

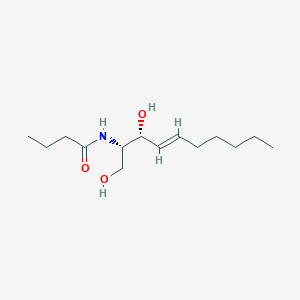

[2H]C([2H])([2H])C([2H])([2H])C=CCC=CCC=CCC=CCC=CCCCC(=O)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H34O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[1-[[(1R)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-[2-hydroxy-1-(methoxymethoxy)propan-2-yl]phenyl]propyl]sulfanylmethyl]cyclopropyl]acetic acid](/img/structure/B1141146.png)

![2-[3-(S)-[3-(2-(7-Chloro-2-quinolinyl)ethenyl)phenyl]-3-hydroxypropyl]phenyl-2-(1'-hydroxy-2'-methoxymethyl)propanol](/img/structure/B1141147.png)

![1-{2-[(3S)-3-{3-[(E)-2-(7-Chloro-2-quinolinyl)vinyl]phenyl}-3-hydroxypropyl]phenyl}ethanone](/img/structure/B1141148.png)